5-Methylthiolane-2-carboxylic acid
CAS No.: 1206675-27-5
Cat. No.: VC4897801
Molecular Formula: C6H10O2S
Molecular Weight: 146.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206675-27-5 |
|---|---|
| Molecular Formula | C6H10O2S |
| Molecular Weight | 146.2 |
| IUPAC Name | 5-methylthiolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H10O2S/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |
| Standard InChI Key | LGZJNCHQIKMJRA-UHFFFAOYSA-N |
| SMILES | CC1CCC(S1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
5-Methylthiophene-2-carboxylic acid is systematically named as 5-methylthiophene-2-carboxylic acid under IUPAC nomenclature. Alternative names include 5-methyl-2-thenoic acid and rivaroxaban impurity 51 . Its SMILES notation is , reflecting the thiophene ring’s substitution pattern. The InChIKey, , uniquely identifies its stereochemical and structural features .
Crystallographic and Electronic Properties
The compound’s planar thiophene ring facilitates π-π stacking interactions, while the electron-withdrawing carboxylic acid group enhances its reactivity in electrophilic substitutions. Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, attributed to the asymmetric distribution of electron density between the methyl and carboxylic acid groups .
Physicochemical Properties
Thermal and Physical Parameters
The compound exhibits a melting point of 135–138°C and a boiling point estimated at 229.75°C . Its density is approximately 1.365 g/cm³, and the refractive index is 1.5300, consistent with aromatic heterocycles . The pKa of the carboxylic acid group is 3.71 ± 0.10, indicating moderate acidity comparable to benzoic acid derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 135–138°C | |
| Boiling Point | 229.75°C (estimate) | |
| Density | 1.365 g/cm³ | |
| Refractive Index | 1.5300 | |
| pKa | 3.71 ± 0.10 | |
| Log P (Consensus) | 1.64 |
Solubility and Partitioning
The compound demonstrates solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol (0.821 mg/mL) . Its octanol-water partition coefficient (Log P) ranges from 1.35 (iLOGP) to 2.34 (SILICOS-IT), with a consensus value of 1.64, indicating moderate lipophilicity .
Synthesis and Derivatization
Esterification Reactions
The most common synthesis involves esterification of 5-methylthiophene-2-carboxylic acid with ethanol under acidic conditions. For example, refluxing the acid with concentrated in ethanol for 72 hours yields the ethyl ester with 67% efficiency . Alternative methods employ methanol and HCl gas, achieving 86% yield for the methyl ester .
Table 2: Representative Synthesis Conditions
| Reaction | Conditions | Yield |
|---|---|---|
| Ethyl Ester Formation | , EtOH, reflux, 72h | 67% |
| Methyl Ester Formation | HCl gas, MeOH, 18h | 86% |
| Bromination | NBS, , 70°C | 516 mg |
Bromination at the Methyl Group
Bromination using bromosuccinimide (NBS) and a radical initiator (e.g., dibenzoyl peroxide) in carbon tetrachloride introduces a bromine atom at the methyl position. This reaction proceeds via a radical chain mechanism, yielding 5-bromomethyl-2-carbomethoxythiophene, a precursor for further functionalization .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing rivaroxaban, a factor Xa inhibitor. Its brominated derivatives are used to introduce functional groups for anticoagulant activity optimization .
Material Science
In polymer chemistry, the thiophene ring’s conjugated system enables its use in conductive polymers and organic electronics. Derivatives are explored in organic light-emitting diodes (OLEDs) due to their electron-transport properties .
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